molecular formula C8H5N3 B1628778 6-Ethynyl-1H-imidazo[4,5-b]pyridine CAS No. 351325-04-7

6-Ethynyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B1628778
CAS No.: 351325-04-7
M. Wt: 143.15 g/mol
InChI Key: YPNIXMJEIIWTKT-UHFFFAOYSA-N
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Description

6-Ethynyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with an ethynyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to acetylene dicarboxylates, followed by intramolecular cyclization . The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate ethynyl halide .

Industrial Production Methods: Industrial production methods for 6-Ethynyl-1H-imidazo[4,5-b]pyridine would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the Sonogashira coupling to ensure consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions: 6-Ethynyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Ethynyl-1H-imidazo[4,5-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioisostere for purines, which could lead to new therapeutic agents.

    Medicine: Explored for its potential in developing drugs for treating various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 6-Ethynyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It can act as a positive allosteric modulator of GABA A receptors, enhancing their activity . Additionally, it may inhibit certain enzymes, such as c-MET kinases, which are involved in carcinogenesis . The compound’s ability to interact with these targets makes it a promising candidate for drug development.

Comparison with Similar Compounds

    Imidazo[4,5-b]pyridine: The parent compound without the ethynyl group.

    Imidazo[4,5-c]pyridine: A structural isomer with the imidazole ring fused at a different position.

    Imidazo[1,2-a]pyridine: Another isomer with a different fusion pattern.

Uniqueness: 6-Ethynyl-1H-imidazo[4,5-b]pyridine is unique due to the presence of the ethynyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This modification can enhance its potential as a therapeutic agent by improving its binding affinity to molecular targets and its pharmacokinetic properties .

Properties

IUPAC Name

6-ethynyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-6-3-7-8(9-4-6)11-5-10-7/h1,3-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNIXMJEIIWTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(N=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592466
Record name 6-Ethynyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351325-04-7
Record name 6-Ethynyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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